molecular formula C23H24BrNO2 B12831599 1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide

1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide

Cat. No.: B12831599
M. Wt: 426.3 g/mol
InChI Key: IZSWSJOQIFTWFG-UHFFFAOYSA-M
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Description

1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a benzyl group and a benzyloxycyclobutoxy moiety, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the pyridinium core: This can be achieved through the quaternization of pyridine with benzyl bromide.

    Introduction of the cyclobutoxy group: This step involves the reaction of the pyridinium salt with a cyclobutyl derivative, such as cyclobutanol, under specific conditions to form the cyclobutoxy group.

    Benzyloxy substitution: The final step involves the substitution of a benzyloxy group onto the cyclobutyl ring, which can be achieved using benzyl alcohol in the presence of a suitable catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-((1r,3r)-3-(benzyloxy)cyclobutoxy)pyridin-1-ium bromide can be compared with other similar compounds, such as:

    1-Benzyl-4-(cyclobutoxy)pyridin-1-ium bromide: Lacks the benzyloxy group, which may affect its reactivity and applications.

    1-Benzyl-4-(benzyloxy)pyridin-1-ium bromide:

    1-Benzyl-4-(methoxy)pyridin-1-ium bromide: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24BrNO2

Molecular Weight

426.3 g/mol

IUPAC Name

1-benzyl-4-(3-phenylmethoxycyclobutyl)oxypyridin-1-ium;bromide

InChI

InChI=1S/C23H24NO2.BrH/c1-3-7-19(8-4-1)17-24-13-11-21(12-14-24)26-23-15-22(16-23)25-18-20-9-5-2-6-10-20;/h1-14,22-23H,15-18H2;1H/q+1;/p-1

InChI Key

IZSWSJOQIFTWFG-UHFFFAOYSA-M

Canonical SMILES

C1C(CC1OC2=CC=[N+](C=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4.[Br-]

Origin of Product

United States

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